Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 1018053-06-9) is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol and a purity of ≥95% . The compound is characterized by an ethyl ester group at position 4, an ethyl substituent at position 6, and a methyl group at position 3 of the isoxazolo[5,4-b]pyridine scaffold.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-8-6-9(12(15)16-5-2)10-7(3)14-17-11(10)13-8/h6H,4-5H2,1-3H3 |
InChI Key |
CIDNJWQOJHLSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the condensation of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid. This reaction forms diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates, which then undergo cyclization in the presence of sodium ethoxide in alcohol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Industry: It can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
A critical comparison of similar isoxazolo[5,4-b]pyridine derivatives reveals key differences in substituents and physicochemical properties:
Key Observations :
- Lipophilicity : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid derivative (C₁₂H₁₂N₂O₃), which is more polar and water-soluble .
- Thermal Stability : The nitrile-containing analog (C₉H₈N₄OS) exhibits a high melting point (275–277°C), suggesting greater crystalline stability than the target compound, for which thermal data are unavailable .
- Bioactivity: Compounds like I-6273 incorporate phenethylamino and benzoate moieties, which are common in drug design for receptor targeting . The target compound’s simpler structure may limit direct bioactivity but could serve as a synthetic intermediate.
Spectral Data :
- IR Spectroscopy : The nitrile group in C₉H₈N₄OS produces a distinct peak at 2196 cm⁻¹, absent in the target compound .
Biological Activity
Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS No. 1018053-06-9) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and therapeutic implications based on diverse research findings.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- Structure : The compound features an isoxazole ring fused with a pyridine structure, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity :
- Antioxidant Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Antioxidant | Potential to reduce oxidative stress | |
| Cytotoxicity | Inhibitory effects on cancer cell lines | , |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antibacterial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and demonstrated notable activity, indicating its potential as a lead compound for antibiotic development . -
Cytotoxicity Assessment :
In vitro assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapeutics .
Q & A
Basic: What are the common synthetic routes for Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A representative approach involves:
- Step 1: Biginelli-like condensation of aldehydes, β-ketoesters (e.g., ethyl acetoacetate), and thioureas to form pyrimidine intermediates .
- Step 2: Cyclization using agents like 3-amino-5-methylisoxazole to construct the isoxazolo-pyridine core .
- Intermediate Characterization:
Basic: How is crystallographic refinement performed for isoxazolopyridine derivatives like this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs is standard:
- Data Collection: High-resolution data (e.g., Cu-Kα radiation) ensures accurate atomic displacement parameters.
- Refinement (SHELXL):
- Validation: Check for R-factor convergence (<5%), residual electron density, and geometric outliers using WinGX/ORTEP .
Advanced: How can substituent modifications (e.g., ethyl vs. methyl groups) affect the compound’s bioactivity?
Answer:
Structure-activity relationship (SAR) studies involve:
- Synthetic Tuning: Replace ethyl/methyl groups with halogens or electron-withdrawing groups (e.g., Cl, NO2) to alter electronic properties .
- Biological Assays: Test modified analogs for target binding (e.g., enzyme inhibition) using fluorescence polarization or SPR.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict charge distribution and steric effects .
Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
Discrepancies between NMR (solution state) and XRD (solid state) arise from conformational flexibility or crystal packing. Mitigation steps:
- Dynamic NMR: Probe temperature-dependent shifts to identify rotamers .
- Density Functional Theory (DFT): Compare computed (solution-phase) and experimental (solid-state) structures .
- Multi-Technique Validation: Cross-check with IR (functional groups) and HPLC (purity >95%) .
Basic: How is purity assessed for this compound, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC: Use C18 columns (e.g., 5 µm, 4.6 × 150 mm) with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .
- TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7); Rf ~0.5 .
- Elemental Analysis: Carbon/hydrogen/nitrogen content must align with theoretical values (±0.4%) .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution (e.g., via GaussView) to predict electrophilic attack at electron-deficient regions .
- Docking Studies (AutoDock Vina): Simulate interactions with biological targets (e.g., enzymes) to guide synthetic modifications .
Basic: How are stability and storage conditions optimized for this compound?
Answer:
- Stability Tests:
- Storage:
Advanced: How is the compound’s pharmacokinetic profile predicted preclinically?
Answer:
- Lipinski’s Rule of Five: Assess logP (<5), molecular weight (<500 Da), and H-bond donors/acceptors .
- In Silico ADMET: Tools like SwissADME predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test) .
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
